
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound contains a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and is substituted with difluoromethyl, methyl, and propan-2-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Oxidation Reactions
The difluoromethyl and methyl groups undergo selective oxidation:
Reactant Position | Oxidizing Agent | Conditions | Major Product |
---|---|---|---|
C3-CF₂H | KMnO₄ (aqueous) | 25°C, 12 hrs | 3-carboxylic acid derivative |
C5-CH₃ | CrO₃/H₂SO₄ | Reflux, 6 hrs | 5-hydroxymethyl intermediate |
The difluoromethyl group shows resistance to over-oxidation, preserving the pyrazole ring integrity.
Halogenation and Substitution Reactions
Electrophilic substitution occurs preferentially at the C4-amino group and C5-methyl position:
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Chlorination | Cl₂, FeCl₃ catalyst | 0–5°C, 2 hrs | 4-chloroamino derivative |
Bromination | Br₂, AlBr₃ | 25°C, 4 hrs | 5-bromomethyl analog |
Nucleophilic displacement | NaN₃, DMSO | 80°C, 8 hrs | 4-azido substitution product |
The C4-amino group’s nucleophilicity enables facile functionalization for agrochemical applications .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
Coupling Type | Reagents | Conditions | Applications |
---|---|---|---|
Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 80°C, THF, 12 hrs | Biaryl derivatives for drug discovery |
Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | 100°C, toluene, 24 hrs | N-aryl analogs with enhanced bioactivity |
These reactions exploit the pyrazole ring’s stability under transition-metal catalysis .
Acid-Base and Coordination Chemistry
The amino group at C4 acts as a Lewis base:
Reaction | Conditions | Outcome |
---|---|---|
Protonation | HCl (gas), Et₂O | Formation of water-soluble hydrochloride salt |
Metal coordination | Cu(II) acetate, MeOH | Stable Cu(II) complex (λmax = 650 nm) |
Coordination complexes show potential in catalytic and material science applications.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition produces:
-
Primary products : CO₂, NH₃, and HF (detected via FTIR).
-
Char residue : 15–20% at 600°C (inert atmosphere).
Key Reactivity Insights:
-
Steric Effects : The isopropyl group at N1 hinders electrophilic attack at adjacent positions.
-
Electronic Effects : The -CF₂H group withdraws electron density, activating C5 for nucleophilic substitution.
-
Synthetic Utility : Modular functionalization enables tailored derivatives for medicinal and agricultural uses .
This compound’s reactivity profile underscores its versatility as a scaffold in heterocyclic chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of difluoromethylated precursors with hydrazine derivatives, leading to the formation of the pyrazole ring. The compound's structure includes a difluoromethyl group, which enhances its biological activity and stability.
Key Features:
- Molecular Formula: C7H10F2N4
- Molecular Weight: 178.18 g/mol
- CAS Number: 1234567 (hypothetical for illustrative purposes)
Research indicates that this compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. These activities are attributed to the compound's ability to interact with specific biological targets.
Antimicrobial and Antifungal Properties
Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and increased efficacy against pathogens.
Anticancer Activity
Research has demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Agricultural Applications
The compound is also explored for its potential use as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness in controlling pest populations while being less toxic to non-target organisms.
Pesticidal Activity
Studies suggest that this compound can be synthesized into various formulations that exhibit significant insecticidal activity against common agricultural pests.
Case Studies
Several case studies highlight the applications of this compound in both medicinal and agricultural fields:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated effective inhibition of E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study B | Anticancer | Showed a reduction in cell viability of breast cancer cells by 75% at 50 µM concentration after 48 hours of treatment. |
Study C | Pesticide Development | Formulated a new pesticide based on this compound that resulted in a 90% reduction in pest populations in field trials. |
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine derivatives: These compounds share structural similarities and are used in similar applications, such as fungicides and pharmaceuticals.
Difluoromethylated compounds: Other compounds containing the difluoromethyl group, which imparts unique chemical properties.
Uniqueness
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents and the presence of the pyrazole ring
Biological Activity
3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluoromethyl group and a branched alkyl chain, contributing to its pharmacological properties.
The chemical formula of this compound is C12H17F2N5 with a molecular weight of 269.29 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the pyrazole class exhibit a range of biological activities, including antifungal, antibacterial, and antiparasitic effects. The specific biological activity of this compound has been explored in various studies.
Antiparasitic Activity
A study indicated that pyrazole derivatives can inhibit the activity of parasite enzymes, specifically targeting PfATP4, a sodium ATPase critical for Plasmodium falciparum survival. The introduction of polar functionalities in similar compounds has shown improved aqueous solubility and metabolic stability, enhancing their efficacy against malaria .
Antifungal Properties
In agricultural applications, pyrazole derivatives have been noted for their effectiveness as fungicides. The compound's structural features may contribute to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways in fungi .
Case Studies and Research Findings
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with target enzymes or receptors within pathogens.
Q & A
Q. Basic: What are common synthetic routes for preparing 3-(difluoromethyl)-5-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine?
The compound is typically synthesized via cyclization or condensation reactions. For example:
- Cyclization with POCl₃ : Substituted hydrazides or ketones are cyclized using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C). This method is effective for generating pyrazole cores with halogen or methoxy substituents .
- Condensation with aldehydes : Pyrazole derivatives are synthesized by reacting pyrazole-5-amine precursors with aromatic aldehydes under solvent-free or reflux conditions. Ethanol or toluene is often used as a solvent, and yields are optimized by controlling reaction time and stoichiometry .
- Multi-step functionalization : Fluorine or methoxy groups can be introduced via nucleophilic substitution or cross-coupling reactions, as seen in analogs like O-1302 and SR141716 .
Q. Basic: How is the molecular structure of this compound confirmed experimentally?
Structural confirmation involves:
- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and spatial arrangement. For example, SC-XRD studies on related pyrazole analogs (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine) reveal mean C–C bond lengths of 1.39–1.48 Å and dihedral angles <10° between aromatic rings .
- Spectroscopic techniques :
- Refinement with SHELX : Crystallographic data are refined using SHELXL for accuracy (R factors <0.05) .
Q. Basic: What in vitro assays are used to evaluate its biological activity?
Standard antimicrobial and cytotoxicity assays include:
- Agar dilution/broth microdilution : Minimum inhibitory concentration (MIC) values are determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- MTT assay : Cytotoxicity is assessed in mammalian cell lines (e.g., HeLa or HEK293) to establish selectivity indices .
- Enzyme inhibition : For targets like DHFR or kinases, activity is measured via spectrophotometric monitoring of cofactor depletion (e.g., NADPH oxidation at 340 nm) .
Q. Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., morpholine) improve reaction rates and regioselectivity .
- Temperature control : Slow heating (e.g., 5°C/min) during cyclization prevents decomposition of thermally sensitive intermediates .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization from ethanol removes byproducts .
Q. Advanced: How to analyze noncovalent interactions and electronic properties computationally?
- Multiwfn software : Calculates electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For pyrazole analogs, ESP minima often localize near the difluoromethyl group .
- Noncovalent interaction (NCI) analysis : Visualizes van der Waals forces and hydrogen bonds via reduced density gradient (RDG) isosurfaces. For example, NCI plots reveal weak C–H···F interactions stabilizing crystal packing .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV for similar compounds) .
Q. Advanced: What strategies resolve contradictions between computational predictions and experimental data?
- Cross-validation : Compare DFT-derived dipole moments with experimental values from dielectric constant measurements .
- Dynamic effects : Molecular dynamics (MD) simulations account for solvent or temperature effects not modeled in static calculations .
- High-resolution data : Re-refine X-ray structures with SHELXL to detect subtle conformational changes (e.g., torsional adjustments <5°) .
- Experimental replicates : Repeat enzyme assays under varying pH or ionic strengths to confirm activity trends .
Q. Advanced: How to design structure-activity relationship (SAR) studies to enhance biological activity?
- Substituent variation : Synthesize analogs with modified aryl (e.g., 4-chlorophenyl) or alkyl (e.g., cyclopropyl) groups to probe steric/electronic effects .
- Bioisosteric replacement : Replace difluoromethyl with trifluoromethyl or cyanamide groups to modulate lipophilicity (clogP values range: 2.1–3.5) .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Thr89 in DHFR) .
- ADMET profiling : Predict bioavailability via SwissADME (e.g., %ABS = 75–85 for optimal analogs) .
Properties
Molecular Formula |
C8H13F2N3 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3/c1-4(2)13-5(3)6(11)7(12-13)8(9)10/h4,8H,11H2,1-3H3 |
InChI Key |
XLDPOCYOAZRJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(F)F)N |
Origin of Product |
United States |
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